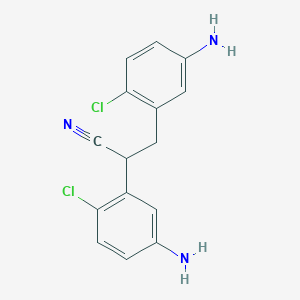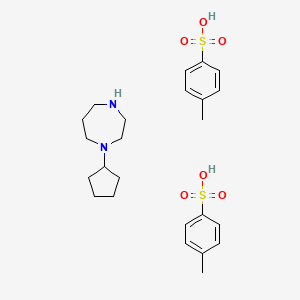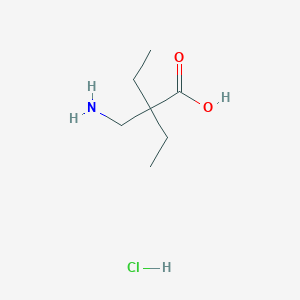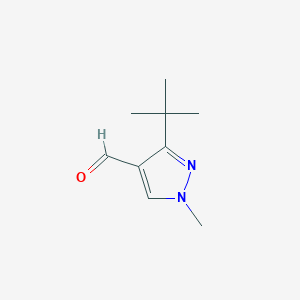
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions. For instance, the reaction of 3-tert-butyl-1-methyl-1H-pyrazole with formaldehyde in the presence of a base can yield the desired carbaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often employ advanced techniques such as transition-metal catalysis and photoredox reactions to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-tert-butyl-1-methyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is largely dependent on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 1-position.
1-methyl-1H-pyrazole-4-carbaldehyde: Lacks the tert-butyl group at the 3-position.
3-tert-butyl-1-methyl-1H-pyrazole: Lacks the aldehyde group at the 4-position.
Uniqueness
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its tert-butyl, methyl, and aldehyde substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGHZQFXRJZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


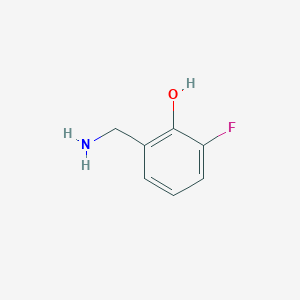
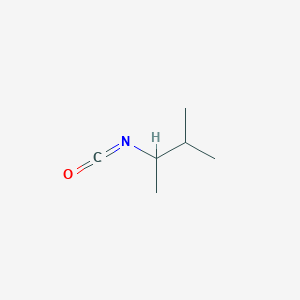

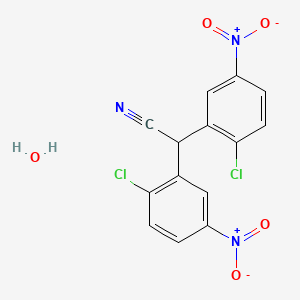
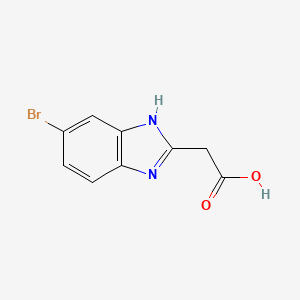
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-(ethoxymethylidene)butane-1,3-dione](/img/structure/B1373386.png)
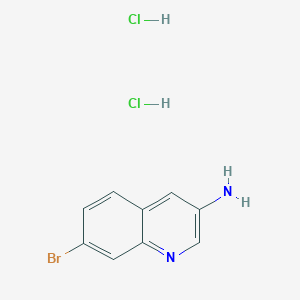
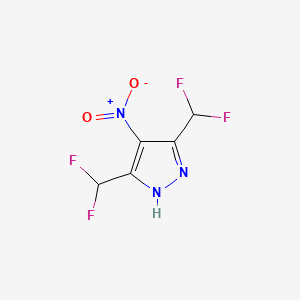
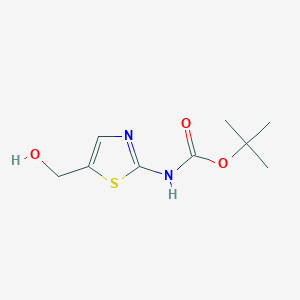
![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
